Ethyl 6-bromohex-3-enoate
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Overview
Description
Ethyl 6-bromohex-3-enoate is an organic compound with the molecular formula C8H13BrO2. It is an ester that contains a bromine atom, making it a versatile intermediate in organic synthesis. The compound is characterized by its aliphatic chain and ester functional group, which contribute to its reactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromohex-3-enoate can be synthesized through several methods. One common approach involves the bromination of hex-3-enoic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Industrial methods often employ safer and more environmentally friendly brominating agents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromohex-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aliphatic chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.
Major Products Formed
Substitution: Formation of new esters, amides, or thioesters.
Reduction: Formation of primary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 6-bromohex-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of ethyl 6-bromohex-3-enoate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine. The ester group can also undergo hydrolysis or reduction, leading to various reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Ethyl 6-bromohex-3-enoate can be compared with other similar compounds, such as:
Ethyl 6-chlorohex-3-enoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 6-iodohex-3-enoate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different synthetic applications.
Ethyl 6-fluorohex-3-enoate: Fluorine substitution results in unique properties, such as increased stability and resistance to metabolic degradation .
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
72715-14-1 |
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Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
ethyl 6-bromohex-3-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-8(10)6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 |
InChI Key |
CBVNBZHTNJEPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CCCBr |
Origin of Product |
United States |
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